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Compound of Interest

Compound Name: CK0106023

Cat. No.: B1669120 Get Quote

Disclaimer: This document provides a comprehensive overview of the antitumor properties of

quinazolinone derivatives as a class of chemical compounds. As of the latest literature search,

specific experimental data and research pertaining to the derivative CK0106023 were not

publicly available. The information presented herein is based on published research on other

structurally related quinazolinone compounds and is intended to serve as a general guide for

researchers, scientists, and drug development professionals.

Introduction to Quinazolinone Derivatives in
Oncology
Quinazolinone and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their broad spectrum of

pharmacological activities.[1] The quinazolinone scaffold, a fusion of a benzene ring and a

pyrimidinone ring, serves as a versatile template for the design and synthesis of novel

therapeutic agents. In the realm of oncology, numerous quinazolinone derivatives have been

investigated, with several progressing to clinical use.[2] These compounds exert their

anticancer effects through diverse mechanisms of action, including the inhibition of key

signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell

cycle.[1][3]

The structural flexibility of the quinazolinone core allows for modifications at various positions,

enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.[4]
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This has led to the development of potent inhibitors targeting specific molecular drivers of

cancer, such as receptor tyrosine kinases.

Mechanisms of Antitumor Action
Quinazolinone derivatives exhibit a variety of antitumor mechanisms, primarily centered around

the modulation of critical cellular processes involved in cancer progression.

Kinase Inhibition: A significant number of quinazolinone-based anticancer drugs function as

kinase inhibitors. They are particularly effective against the epidermal growth factor receptor

(EGFR) family of tyrosine kinases.[5] By blocking the ATP-binding site of these kinases, they

inhibit downstream signaling pathways responsible for cell proliferation, survival, and

metastasis. Several FDA-approved drugs, such as gefitinib and erlotinib, are quinazolinone

derivatives that target EGFR.[2]

Induction of Apoptosis: Many quinazolinone compounds have been shown to induce

apoptosis in cancer cells.[3] This programmed cell death is often triggered through the

activation of intrinsic or extrinsic apoptotic pathways, involving the regulation of Bcl-2 family

proteins and the activation of caspases.

Cell Cycle Arrest: The ability to halt the cell cycle is another key antitumor property of

quinazolinone derivatives.[3] These compounds can cause cell cycle arrest at different

phases, most commonly at the G2/M or G1 phase, thereby preventing cancer cell division

and proliferation.[3]

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents,

inhibiting tubulin polymerization, which is essential for mitotic spindle formation and cell

division.[4]

PARP Inhibition: Certain quinazolinone derivatives have been designed to inhibit poly(ADP-

ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibiting PARP-1 in

cancer cells with existing DNA repair defects can lead to synthetic lethality.

Quantitative Data on Antitumor Activity
The in vitro cytotoxic activity of quinazolinone derivatives is commonly evaluated against a

panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard
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measure of a compound's potency. The following tables summarize representative IC50 values

for various quinazolinone derivatives from published studies.
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Compound ID
Cancer Cell
Line

Assay Type IC50 (µM) Reference

Compound 101
L1210

(Leukemia)
Proliferation 5.8 [4]

Compound 101 K562 (Leukemia) Proliferation
>50% inhibition

at 1 µg/mL
[4]

Compound 101 MCF-7 (Breast) Growth Inhibition 0.34 [4]

Compound 101
CA46 (Burkitt

Lymphoma)
Growth Inhibition 1.0 [4]

Compound 106 - Cdk4 Inhibition 0.47 [4]

Compound 106 -
Microtubule

Polymerization
0.6 [4]

Derivative 112
Oral Squamous

Carcinoma
Viability

Not specified, but

significant

inhibition

[4]

Compound 4
Caco-2

(Colorectal)
Cytotoxicity 23.31 ± 0.09 [6]

Compound 4 HepG2 (Liver) Cytotoxicity 53.29 ± 0.25 [6]

Compound 4 MCF-7 (Breast) Cytotoxicity 72.22 ± 0.14 [6]

Compound 9
Caco-2

(Colorectal)
Cytotoxicity 73.87 ± 0.13 [6]

Compound 9 HepG2 (Liver) Cytotoxicity 171.4 ± 0.12 [6]

Compound 9 MCF-7 (Breast) Cytotoxicity 96.58 ± 0.17 [6]

Pyrazolo-[1,5-

c]quinazolinone

4i

A549 (Lung) Antiproliferative 17.0 [7]

Pyrazolo-[1,5-

c]quinazolinone

4m

A549 (Lung) Antiproliferative 14.2 [7]
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Pyrazolo-[1,5-

c]quinazolinone

4n

A549 (Lung) Antiproliferative 18.1 [7]

Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as

an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that

reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT), to insoluble purple formazan crystals. The amount of formazan produced is proportional

to the number of viable cells.

Procedure:

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate

for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the quinazolinone

derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to

each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the MTT-containing medium and add a

solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value is determined by plotting the percentage of viability against the

compound concentration.
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Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer

leaflet of the plasma membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label

early apoptotic cells.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent

that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of

late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

Cell Treatment: Culture and treat cells with the quinazolinone derivative for the desired time.

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold

phosphate-buffered saline (PBS).

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell

populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic:

Annexin V+/PI+) are quantified based on their fluorescence signals.

Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle

(G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in

the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S

phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to
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DNA, such as propidium iodide (PI), is used to stain the cells.[10] The fluorescence intensity of

the stained cells, measured by flow cytometry, is directly proportional to their DNA content.[10]

Procedure:

Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at

different time points.

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve

the cellular structure.

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and

RNase A (to prevent staining of double-stranded RNA).[10]

Incubation: Incubate the cells in the dark to allow for DNA staining.

Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow

cytometer. The data is typically displayed as a histogram, from which the percentage of cells

in each phase of the cell cycle can be calculated.
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Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.
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Caption: In vitro anticancer activity screening workflow.
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Caption: Drug discovery and development logical flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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